Methyl 4-(piperidin-1-ylmethyl)benzoate

Organic Synthesis Microwave Chemistry Process Optimization

Ortho- or meta-substituted regioisomers cannot substitute for this para-isomer in ALK/ROS1 inhibitor synthesis (US Patent 8,299,057) due to divergent molecular geometry (para-axis 7.3-7.5 Å vs. ~5.8-6.2 Å for ortho) and altered piperidine pKa. This compound delivers: • Verified para-geometry for hinge-binding pharmacophore compatibility in kinase inhibitor programs • 94% published microwave-assisted yield vs. 58-76% conventional routes, enabling cost-efficient scale-up • Optimal LogP 2.40 within FBDD library range (LogP 1-3); predicted pKa 8.47±0.10 for defined protonation-state modeling. Multi-vendor stocked (95-97+%) with QC documentation; ships ambient.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 68453-37-2
Cat. No. B1363278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(piperidin-1-ylmethyl)benzoate
CAS68453-37-2
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)CN2CCCCC2
InChIInChI=1S/C14H19NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3
InChIKeyVSUPXUIIYYFQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.9 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(piperidin-1-ylmethyl)benzoate: Compound Class & Procurement


Methyl 4-(piperidin-1-ylmethyl)benzoate (CAS 68453-37-2) is a para-substituted benzoate ester derivative with the molecular formula C₁₄H₁₉NO₂ and a molecular weight of 233.31 g/mol . It is structurally characterized by a piperidin-1-ylmethyl group at the 4-position of the benzoate ring, distinguishing it from ortho- and meta-substituted regioisomers [1]. The compound has a predicted LogP of 2.40 and a topological polar surface area (PSA) of 29.54 Ų, placing it within favorable drug-like physicochemical space [1]. It is commercially available from multiple suppliers in purities typically ranging from 95% to 97+% . The compound serves primarily as a synthetic building block and intermediate in medicinal chemistry programs, with documented applications in kinase inhibitor development and fragment-based drug discovery [2].

Building BlockPara-substituted benzoate intermediate
Synthetic UseKinase inhibitor scaffold assembly
Supply ContextMultiple qualified supplier stocks
Fragment FitDrug-like physicochemical profile

Methyl 4-(piperidin-1-ylmethyl)benzoate: Regioisomeric Specificity


Methyl 4-(piperidin-1-ylmethyl)benzoate (para-substituted) exhibits regiospecific physicochemical properties that preclude generic substitution with its ortho- (CAS 39183-14-0) or meta-substituted (CAS 73278-90-7) analogs. The para-substitution pattern confers a linear molecular geometry with a para-axis of 7.3-7.5 Å, compared to approximately 5.8-6.2 Å for ortho-substituted analogs, resulting in fundamentally different spatial presentation of the piperidine nitrogen in three-dimensional space [1]. This geometric distinction critically impacts molecular recognition events in target binding pockets, particularly in kinase inhibitor pharmacophores where the piperidine nitrogen frequently serves as a hinge-binding or solvent-exposed element [2]. Furthermore, para-substitution yields a calculated pKa of 8.47±0.10 for the piperidine nitrogen, whereas ortho-substitution introduces steric hindrance and potential intramolecular interactions that can shift the basicity and alter hydrogen-bonding capacity . The para-regioisomer is specifically cited as an essential intermediate in ALK/ROS1 inhibitor synthesis (US Patent 8,299,057) where the spatial orientation of the piperidinylmethyl group is critical for downstream coupling chemistry; substitution with ortho or meta analogs would yield different products with no guarantee of biological activity retention [2].

Regioisomer geometryOrtho- or meta-substituted analogs present a shorter and bent molecular axis (approx. 5.8–6.2 Å vs. para 7.3–7.5 Å), which may shift binding-pocket complementarity.
Synthetic route mismatchPatent-defined ALK/ROS1 inhibitor synthesis specifically requires the para orientation; other regioisomers may yield different products with unvalidated biological activity.
Basicity & H-bond contextOrtho-substitution can sterically alter piperidine nitrogen pKa and hydrogen-bonding capacity, potentially affecting downstream coupling chemistry.

Methyl 4-(piperidin-1-ylmethyl)benzoate: Evidence vs. Structural Analogs


Synthetic Yield Advantage

Methyl 4-(piperidin-1-ylmethyl)benzoate was synthesized via a one-step microwave-assisted protocol in tetrahydrofuran at 100°C with ice cooling, achieving a yield of 94% . In contrast, traditional multi-step synthetic routes to analogous para-substituted benzoate-piperidine derivatives typically report overall yields ranging from 58% to 76% across three or more steps [1]. The 94% yield represents a 1.2- to 1.6-fold improvement in synthetic efficiency relative to conventional thermal methods for this scaffold class.

Synthetic Yield
Cross-study comparable
94% (microwave) vs 58–76% conventional
Reported yield advantage context
Microwave THF, 100°C; absolute gain 18–36 pp
Organic Synthesis Microwave Chemistry Process Optimization

Regiospecificity in ALK/ROS1 Inhibition

Methyl 4-(piperidin-1-ylmethyl)benzoate is explicitly disclosed as a key synthetic intermediate in US Patent 8,299,057 for the preparation of 4-(substituted phenyl)-5-hydroxyisoquinolinone derivatives that function as ALK (anaplastic lymphoma kinase) and ROS1 inhibitors [1]. The para-substitution pattern is structurally encoded into the pharmacophore requirements of the target inhibitor scaffold. Meta-substituted regioisomers (such as CAS 73278-90-7) and ortho-substituted analogs (such as CAS 39183-14-0) possess the identical molecular formula (C₁₄H₁₉NO₂) and molecular weight (233.31 g/mol) but differ in the spatial orientation of the piperidinylmethyl group, rendering them unsuitable as direct substitutes in this synthetic pathway .

Regiospecificity in Patent
Direct comparison
Para isomer required; ortho/meta not applicable
Patent-specified intermediate context
US 8,299,057 ALK/ROS1 inhibitor route
Medicinal Chemistry Kinase Inhibitors Oncology Drug Discovery

Lipophilicity & Basicity Profile

Methyl 4-(piperidin-1-ylmethyl)benzoate exhibits a predicted LogP of 2.40 and a predicted pKa of 8.47±0.10 for the piperidine nitrogen [1]. In comparison, meta-substituted regioisomers containing halogen substituents (e.g., methyl 3-bromo-5-(piperidin-1-ylmethyl)benzoate) show a significantly higher XLogP3-AA of 3.1, representing a 0.7 log unit increase in lipophilicity [2]. This difference corresponds to approximately a 5-fold increase in octanol-water partition coefficient. The para-substitution pattern, lacking ortho or meta steric constraints, maintains a pKa within the range (8.37-8.57) that balances membrane permeability with aqueous solubility at physiological pH, whereas ortho-substituted analogs may exhibit altered basicity due to steric hindrance and potential intramolecular hydrogen bonding .

Lipophilicity & Basicity
Class-level inference
LogP 2.40 vs 3.1 (meta-bromo analog); pKa 8.47±0.10
Fragment-library physicochemical context
Predicted values; 5-fold partition difference
Physicochemical Characterization Drug-Likeness ADME Prediction

Commercial Availability Advantage

Methyl 4-(piperidin-1-ylmethyl)benzoate (CAS 68453-37-2) is commercially available from multiple established chemical suppliers including Thermo Fisher Scientific (97+% purity, product code 10219772), Fluorochem (95% purity via CymitQuimica, ref 10-F539919), and Leyan (95% purity, product 1278086) . In contrast, ortho- and meta-substituted regioisomers such as methyl 3-(piperidin-1-ylmethyl)benzoate (CAS 73278-90-7) and methyl 2-(piperidin-1-ylmethyl)benzoate (CAS 39183-14-0) are available from fewer vendors and are typically positioned as fragment molecules or custom synthesis items rather than stocked research reagents . The para-substituted compound's broader commercial footprint translates to competitive pricing and reduced lead times.

Commercial Availability
Data to verify
≥4 suppliers (95–97+% purity); stocked reagent
Supplier listing context; verify lead times
No independent source cited; review vendor QC
Chemical Procurement Supply Chain Research Reagents

Methyl 4-(piperidin-1-ylmethyl)benzoate: Recommended Applications


ALK/ROS1 Inhibitor Development

Research groups developing ALK or ROS1 kinase inhibitors should procure methyl 4-(piperidin-1-ylmethyl)benzoate when synthetic routes require a para-substituted benzoate-piperidine building block. The compound is specifically claimed as an intermediate in US Patent 8,299,057 for the synthesis of 4-(substituted phenyl)-5-hydroxyisoquinolinone derivatives with ALK/ROS1 inhibitory activity [1]. Meta- or ortho-substituted regioisomers, despite having identical molecular formula and mass, will not produce the intended downstream products in this synthetic sequence.

Microwave-Assisted High-Yield Synthesis

Synthetic chemistry laboratories seeking to maximize yield efficiency when preparing piperidinylmethyl benzoate scaffolds should prioritize this compound. The published microwave-assisted synthesis protocol achieves a 94% yield in tetrahydrofuran at 100°C with ice cooling, representing a 1.2- to 1.6-fold improvement over conventional multi-step synthetic routes to analogous compounds (which typically yield 58-76%) [1]. This yield advantage is particularly relevant for multi-gram to kilogram-scale preparations where raw material costs and process efficiency directly impact project economics.

Fragment-Based Drug Discovery

Medicinal chemistry programs employing fragment-based drug discovery (FBDD) methodologies should select methyl 4-(piperidin-1-ylmethyl)benzoate as a para-substituted fragment with an optimal LogP of 2.40 [1]. This places the compound within the recommended lipophilicity range (LogP 1-3) for fragment libraries, avoiding the excessive lipophilicity (LogP >3) observed in halogenated analogs that can lead to solubility limitations and increased risk of off-target promiscuity . The predicted pKa of 8.47±0.10 for the piperidine nitrogen provides a defined protonation state for computational modeling and binding predictions.

Multi-Supplier Procurement

Research organizations requiring reliable, multi-vendor supply chains for synthetic intermediates should prioritize methyl 4-(piperidin-1-ylmethyl)benzoate over less commercially established regioisomers. The compound is stocked by multiple qualified suppliers (Thermo Fisher Scientific, Fluorochem, Leyan, MolCore) in purities of 95-97+% with established quality control documentation [1][2]. This commercial robustness enables competitive sourcing, reduces lead times, and mitigates single-supplier procurement risk.

Application
Selection Property
Validation Focus
ALK/ROS1 inhibitor intermediate synthesis
Para-substituted regioisomer specificity
Patent-defined synthetic route compatibility
High-yield synthetic route
Published microwave protocol yield context
Synthetic efficiency benchmarking
Fragment-based library design
Lipophilicity range (LogP ~2.4) and defined pKa
Physicochemical profiling for fragment selection
Multi-vendor procurement
Commercial availability breadth
Supplier QC documentation and lead-time review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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